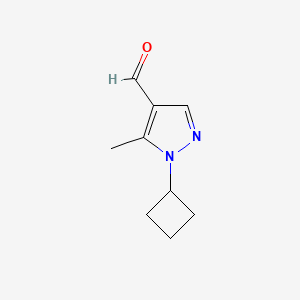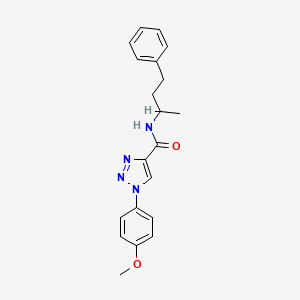
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole-based compound that has been synthesized using various methods. The aim of
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
生化学的および生理学的効果
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various cancer-related enzymes such as topoisomerase I, II, and tyrosine kinase. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis.
実験室実験の利点と制限
One of the significant advantages of using 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanism of action of anti-cancer drugs and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide. One of the directions is to study the mechanism of action of this compound in more detail. Another direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, this compound can be studied for its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. Further studies are required to fully understand the mechanism of action of this compound and to develop new derivatives with improved solubility and bioavailability.
合成法
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods. One of the commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. This method involves the reaction of 4-phenylbut-2-yn-1-ol with 4-methoxyphenyl azide in the presence of a copper catalyst. The resulting compound is then treated with triethylorthoformate to obtain the final product.
科学的研究の応用
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines. This compound has also been reported to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15(8-9-16-6-4-3-5-7-16)21-20(25)19-14-24(23-22-19)17-10-12-18(26-2)13-11-17/h3-7,10-15H,8-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULDEMNEOTNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

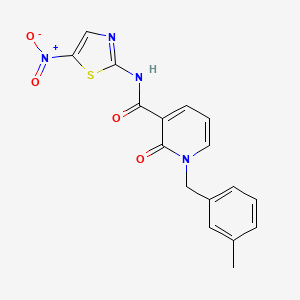
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)
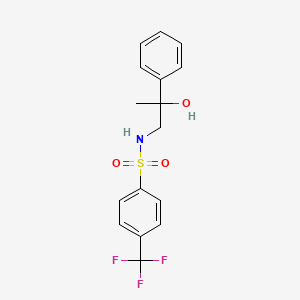
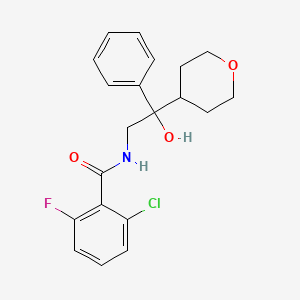
![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)
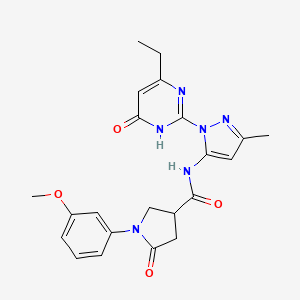
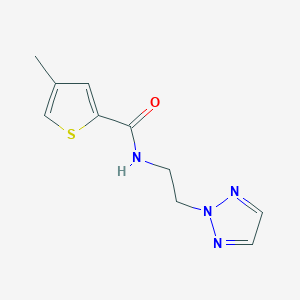
![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)
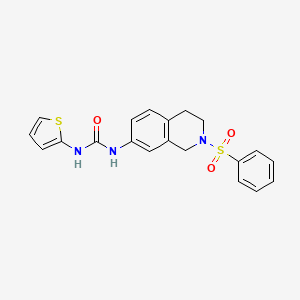
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)
